2-(1H-indol-3-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
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Description
The compound “2-(1H-indol-3-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide” is a chemical compound with the molecular formula C21H26N6O. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an indole group, a pyrimidine group, and a pyrrolidine group. The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Pharmacological Applications
Studies on compounds with pyrrolidinyl and pyrimidinyl moieties, like "2-(1H-indol-3-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide," often focus on their pharmacological potential. For instance, the development and characterization of selective histamine H4 receptor antagonists, such as JNJ-39758979, demonstrate the relevance of such structures in creating potent and selective agents with applications in treating inflammatory diseases and pruritic responses. JNJ-39758979's preclinical and clinical evaluations underscore the significance of these compounds in advancing therapeutic options for asthma and dermatitis, highlighting an excellent safety profile and pharmacodynamic effects in humans (Thurmond et al., 2014).
Toxicological Insights
Research into the toxicological aspects of compounds with similar structural features, including studies on the metabolism, excretion, and pharmacokinetics of various agents, provides valuable insights into their safety and biological effects. For example, the metabolism and excretion study of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans sheds light on the comprehensive metabolic pathways such compounds undergo, emphasizing their extensive metabolization and the potential for significant absorption (Shilling et al., 2010).
Metabolic and Biological Effects
Understanding the metabolic and biological effects of compounds structurally related to "this compound" is crucial for exploring their scientific applications. Investigations into the biological monitoring of exposure to specific compounds and their metabolites can inform safety guidelines and exposure limits, as seen in studies on pirimicarb and its metabolites' detection in human urine (Hardt et al., 1999).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-18(11-14-12-21-17-6-2-1-5-16(14)17)22-13-15-7-8-20-19(23-15)24-9-3-4-10-24/h1-2,5-8,12,21H,3-4,9-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDVCKCPDXHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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